3-(bromomethyl)adamantan-1-ol

Medicinal Chemistry Organic Synthesis Bifunctional Scaffolds

3-(Bromomethyl)adamantan-1-ol (CAS 27011-61-6) is a 1,3-disubstituted adamantane derivative bearing a hydroxyl group at the bridgehead C1 position and a bromomethyl group at C3. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the rigid, lipophilic adamantane core imparts metabolic stability and modulates physicochemical properties, while the two distinct functional groups enable orthogonal derivatization strategies.

Molecular Formula C11H17BrO
Molecular Weight 245.2
CAS No. 27011-61-6
Cat. No. B6255061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(bromomethyl)adamantan-1-ol
CAS27011-61-6
Molecular FormulaC11H17BrO
Molecular Weight245.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)adamantan-1-ol (CAS 27011-61-6): A Bifunctional Adamantane Scaffold for Drug Discovery and Materials Chemistry


3-(Bromomethyl)adamantan-1-ol (CAS 27011-61-6) is a 1,3-disubstituted adamantane derivative bearing a hydroxyl group at the bridgehead C1 position and a bromomethyl group at C3 [1]. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the rigid, lipophilic adamantane core imparts metabolic stability and modulates physicochemical properties, while the two distinct functional groups enable orthogonal derivatization strategies [2][3].

Why 3-(Bromomethyl)adamantan-1-ol Cannot Be Replaced by Simple Adamantane Analogs


Interchanging 1,3-disubstituted adamantane derivatives without considering the specific functional group pairing can compromise synthetic efficiency and product profiles. The bromomethyl group in 3-(bromomethyl)adamantan-1-ol provides a superior leaving group for nucleophilic displacement compared to chloro or hydroxyl analogs, directly impacting reaction rates and achievable yields in key transformations such as alkylation and cross-coupling [1][2]. Furthermore, the combination of a polar hydroxyl group with a lipophilic bromomethyl substituent creates a unique LogP window that differs significantly from diol or dihalide analogs, influencing both downstream purification and biological partitioning .

Head-to-Head Evidence: Quantified Differentiation of 3-(Bromomethyl)adamantan-1-ol vs. Closest Analogs


Bifunctional Orthogonality vs. 1-(Bromomethyl)adamantane: Dual Derivatization Enabled by C1-OH and C3-CH2Br

Unlike 1-(bromomethyl)adamantane (CAS 14651-42-4), which bears only a single reactive bromomethyl group, 3-(bromomethyl)adamantan-1-ol possesses two chemically orthogonal functional groups: a bridgehead hydroxyl (C1-OH) and a bromomethyl (C3-CH2Br) substituent. This bifunctionality allows for sequential, chemoselective derivatization—e.g., esterification at the hydroxyl followed by nucleophilic displacement at the bromomethyl position—without protecting group manipulation, directly reducing synthetic step count [1][2]. 1-(Bromomethyl)adamantane, lacking the hydroxyl group (PSA = 0 Ų), cannot participate in hydrogen-bonding interactions critical for biological target engagement [3].

Medicinal Chemistry Organic Synthesis Bifunctional Scaffolds

Leaving-Group Reactivity: Bromomethyl vs. Hydroxymethyl in Nucleophilic Displacement

The bromomethyl group in 3-(bromomethyl)adamantan-1-ol is a vastly superior leaving group compared to the hydroxymethyl moiety in its direct analog, 3-(hydroxymethyl)adamantan-1-ol (CAS 38584-37-1). In solvolysis studies of 1-bromomethyladamantyl derivatives, the bromide ion is displaced readily under mild conditions, enabling efficient C-N, C-O, and C-C bond formation [1]. Under identical conditions, the hydroxymethyl analog requires prior activation (e.g., tosylation or conversion to a halide) before undergoing nucleophilic substitution, adding at least one synthetic step and reducing overall yield [2]. This intrinsic reactivity difference is critical for applications requiring direct alkylation, such as the synthesis of potential-dependent cation channel inhibitors described in patent literature [3].

Synthetic Chemistry Alkylation Leaving Group

Lipophilicity Tuning: LogP of 3-(Bromomethyl)adamantan-1-ol vs. 3-(Hydroxymethyl)adamantan-1-ol

The replacement of a hydroxymethyl group (-CH2OH) with a bromomethyl group (-CH2Br) at the C3 position results in a substantial lipophilicity increase. Vendor-certified data reports a LogP of 2.71 for 3-(bromomethyl)adamantan-1-ol , compared to a LogP of 1.31 for 3-(hydroxymethyl)adamantan-1-ol . This ΔLogP of +1.40 log units represents a ~25-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and pharmacokinetic profiles of derived compounds [1]. For central nervous system (CNS) drug discovery programs, this elevated LogP places the bromomethyl derivative in a favorable range for blood-brain barrier penetration, while the hydroxymethyl analog may exhibit suboptimal brain exposure.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Provenance: Direct Preparation from 1,3-Dibromoadamantane vs. Multi-Step Routes for Analogs

A preparative procedure for 3-(bromomethyl)-5,7-dimethyl-2-oxaadamantan-1-ol—a structural analog differing only by dimethyl substitution on the adamantane core—has been developed from 1,3-dibromo-5,7-dimethyladamantane via reaction with fuming nitric acid [1]. This methodology establishes a direct synthetic precedent for accessing the 3-(bromomethyl)-1-hydroxy motif from readily available 1,3-dihaloadamantane precursors. In contrast, 1,3-dihydroxyadamantane analogs require multi-step protection/deprotection sequences or enzymatic hydroxylation methods that typically afford lower overall yields [2]. The 1,3-dibromoadamantane route offers a more convergent and scalable entry point for industrial procurement of the target scaffold.

Process Chemistry Synthetic Route Scalability

Patent-Cited Utility: Documented Use in Voltage-Gated Cation Channel Inhibition

3-(Bromomethyl)adamantan-1-ol falls within the generic Markush structure (Formula 1) of a patent application (US 2013/0045177 A1) claiming methods for inhibiting potential-dependent cation channels and masking olfaction [1]. The patent explicitly encompasses adamantane derivatives where X = R3-OH (with R3 being an alkylene group of 1-6 carbons), precisely describing the hydroxymethyl-substituted motif of the target compound. This patent-cited utility distinguishes the compound from analogs such as 1-bromo-3-(bromomethyl)adamantane (CAS 1822-25-9), which lacks the hydroxyl group and falls under a different patent scope. The specific combination of bromine and hydroxyl substituents enables the compound to serve as both a synthetic intermediate and a potential pharmacophore in ion channel modulation research.

Ion Channels Olfactory Masking Pharmaceutical Patents

Optimal Application Scenarios for 3-(Bromomethyl)adamantan-1-ol Based on Evidence-Based Differentiation


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Bifunctional Adamantane Cores

When designing CNS-targeted drug candidates, the LogP of 2.71 positions 3-(bromomethyl)adamantan-1-ol in an optimal lipophilicity range for blood-brain barrier penetration. The hydroxyl group at C1 provides a hydrogen-bonding anchor for target engagement, while the bromomethyl at C3 serves as a reactive handle for installing diverse pharmacophores via nucleophilic displacement [1]. This contrasts with 3-(hydroxymethyl)adamantan-1-ol (LogP = 1.31), which may require additional prodrug strategies to achieve comparable CNS exposure.

Process Chemistry: Scalable Synthesis of 1,3-Difunctionalized Adamantane Building Blocks

For kilo-lab and pilot-plant production, synthetic routes leveraging 1,3-dibromoadamantane precursors offer a convergent entry to the 3-(bromomethyl)-1-hydroxy motif, as demonstrated by the HNO3-mediated conversion of 1,3-dibromo-5,7-dimethyladamantane to the corresponding 2-oxaadamantane derivative . This approach avoids the multi-step protection/deprotection sequences required when starting from hydroxyl-only adamantane scaffolds, improving process mass intensity and reducing manufacturing costs.

Ion Channel Research: Olfactory Receptor Modulation and Masking Agent Development

The inclusion of the hydroxy-alkylene adamantane motif in patent claims for voltage-gated cation channel inhibition makes 3-(bromomethyl)adamantan-1-ol a strategic starting material for synthesizing novel ion channel modulators. The bromomethyl group can be elaborated to introduce diverse amine, ether, or thioether functionalities, enabling structure-activity relationship (SAR) exploration around the adamantane core for olfactory masking applications in consumer products.

Materials Science: Synthesis of Rigid, Lipophilic Monomers for Metal-Organic Frameworks (MOFs)

Adamantane-based ligands with regular geometry are increasingly employed in the construction of metal-organic frameworks (MOFs) with applications in catalysis and gas sorption . The orthogonal reactivity of 3-(bromomethyl)adamantan-1-ol—esterification at C1-OH followed by azide displacement at C3-CH2Br—enables the synthesis of heterobifunctional ligands for MOF assembly without cross-reactivity, a synthetic advantage over monofunctional or dihalide adamantane derivatives.

Quote Request

Request a Quote for 3-(bromomethyl)adamantan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.